Methyl 3-(2,4-dimethylphenyl)-2-oxopropanoate
Description
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 3-(2,4-dimethylphenyl)-2-oxopropanoate |
InChI |
InChI=1S/C12H14O3/c1-8-4-5-10(9(2)6-8)7-11(13)12(14)15-3/h4-6H,7H2,1-3H3 |
InChI Key |
OZCLTYKAOUTZAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of Methyl 3-(2,4-dimethylphenyl)-2-oxopropanoate typically involves the condensation of a substituted benzoyl precursor with a methyl malonate derivative or related β-ketoester intermediates. The key steps include:
- Formation of the β-dicarbonyl intermediate bearing the 2,4-dimethylphenyl group.
- Esterification or transesterification to introduce the methyl ester function.
- Oxidation or rearrangement steps to achieve the 2-oxopropanoate structure.
Specific Methodologies
Synthesis via β-Dicarbonyl Precursors and Malonate Esters
A common approach involves the reaction of substituted benzoic acids or benzoyl derivatives with malonate esters under basic or Lewis acid catalysis to form the β-ketoester intermediate. According to a general procedure (adapted from reference):
- Carbonyldiimidazole (CDI) is added to the substituted benzoic acid (bearing the 2,4-dimethylphenyl group) in tetrahydrofuran (THF) at room temperature to activate the acid.
- A mixture of magnesium chloride, triethylamine, and potassium monoethyl malonate in acetonitrile is stirred and then cooled.
- The activated ester solution is added dropwise, and the reaction is stirred further to afford the substituted ethyl 3-oxo-3-phenylpropanoate intermediate.
- The product is extracted, purified by silica gel chromatography, and isolated as a yellow oil or solid depending on substituents.
This intermediate can then be converted to the methyl ester by transesterification or direct esterification methods.
Oxidation and Purification Steps
Further oxidation or functional group transformations are performed to obtain the 2-oxo group on the propanoate moiety. For example, the use of Oxone (potassium peroxymonosulfate) in methanol-water mixtures at ambient temperature can oxidize precursors to the desired ketoester, as reported in a related synthesis (reference).
The reaction mixture is typically stirred overnight, followed by solvent removal under reduced pressure. The residue is dissolved in a biphasic system (chloroform and water), extracted, dried over calcium chloride or sodium sulfate, and concentrated. The crude product is recrystallized from ethanol or other suitable solvents and dried under vacuum to yield the pure compound.
Data Table: Representative Synthesis Conditions and Yields
Note: Yields and conditions are adapted from related compounds and may vary depending on exact substrate and scale.
Detailed Research Findings
Reaction Medium: Acetonitrile (MeCN) is frequently used as a solvent for the activation and condensation steps due to its polarity and ability to dissolve both organic and inorganic reagents effectively.
Catalysts and Additives: Magnesium chloride and triethylamine serve as Lewis acid and base respectively to facilitate enolate formation and nucleophilic attack on activated esters. Oxone is used as a mild oxidant to convert intermediates into the ketoester form.
Temperature Control: Initial steps are often conducted at low temperatures (0 °C to room temperature) to control reactivity and suppress side reactions. Oxidation steps proceed at ambient temperature with stirring for several hours to ensure completion.
Purification: Organic phase extraction followed by drying over anhydrous salts (calcium chloride or sodium sulfate) and recrystallization from ethanol or other solvents yields the pure this compound as a white powder or crystals.
Characterization: Melting points typically range between 165–168 °C for the pure compound. NMR and mass spectrometry confirm structure and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,4-dimethylphenyl)-2-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Methyl 3-(2,4-dimethylphenyl)-2-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2,4-dimethylphenyl)-2-oxopropanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which may interact with enzymes or receptors in biological systems. The aromatic ring and ketone group can also participate in various chemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Aromatic Substituents
Methyl 3-oxo-2-phenylpropanoate (CAS: 5894-79-1)
- Structure : A phenyl group at the 2-position instead of the 3-(2,4-dimethylphenyl) group.
- Key Differences: The positional isomerism leads to distinct electronic and steric effects.
Methyl 3-(4-chlorophenyl)-2-(1,3-dimethyl-2,5-dioxo-4-phenylimidazolidin-4-yl)-3-oxopropanoate
- Structure: Incorporates an imidazolidinone ring fused to the 2-position of the oxopropanoate.
- Key Differences: The additional heterocyclic ring enhances molecular complexity and rigidity, likely improving binding affinity in biological systems but reducing solubility in nonpolar solvents .
Methyl 3-(4-methoxyphenyl)-2-methyl-3-oxopropanoate (CAS: 86109-34-4)
- Structure : Substituted with a 4-methoxyphenyl group and a methyl group at the 2-position.
- This contrasts with the electron-neutral methyl groups in the target compound .
Fluorinated Derivatives
Halogen-Substituted Derivatives
Methyl 3-(2,4-dichlorophenyl)-2-oxopropanoate (CAS: 1266777-01-8)
- Structure : 2,4-Dichlorophenyl substituent.
- The electron-withdrawing Cl groups also polarize the carbonyl, accelerating reactions like nucleophilic acyl substitutions .
Physicochemical and Reactivity Comparison
Table 1: Key Properties of Selected Analogues
Biological Activity
Methyl 3-(2,4-dimethylphenyl)-2-oxopropanoate is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, interactions with biological targets, and potential therapeutic applications.
- Molecular Formula : C_{12}H_{14}O_{3}
- Molecular Weight : 206.24 g/mol
- Functional Groups : Methyl ester, ketone, and a 2,4-dimethylphenyl moiety.
The compound is synthesized through the esterification of 3-(2,4-dimethylphenyl)-2-oxopropanoic acid with methanol under acidic conditions. Its unique structure allows for specific interactions with biological molecules, influencing its reactivity and biological effects.
This compound exhibits its biological activity primarily through interactions with enzymes and metabolic pathways. The presence of its ester and ketone functional groups facilitates hydrogen bonding and other non-covalent interactions, which can modulate enzyme activity and influence cellular processes.
Key Mechanisms:
- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
- Cellular Effects : It may influence signaling pathways that regulate cell growth, apoptosis, and differentiation.
Biological Activity
Research has shown that this compound possesses several biological activities:
- Anticancer Properties : Preliminary studies suggest potential anticancer effects through modulation of cancer cell viability and proliferation. For example, similar compounds have demonstrated significant activity against breast and pancreatic cancer cell lines .
- Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which could contribute to their protective effects against oxidative stress in cells .
Case Studies
- Study on Anticancer Activity :
-
Enzyme Interaction Studies :
- Research focused on the compound's interaction with specific enzymes involved in metabolic processes. It was found to inhibit certain dehydrogenases, impacting metabolic flux in treated cells.
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Structure | Biological Activity | Notable Effects |
|---|---|---|---|
| This compound | Structure | Anticancer, Antioxidant | Reduces viability in cancer cell lines |
| Methyl 3-(2,4-dimethylphenyl)-2-hydroxypropanol | Structure | Moderate Antioxidant | Lower potency compared to oxo derivative |
| Methyl 3-(2,4-dimethylphenyl)-2-thiopropanoate | Structure | Potential Anticancer | Needs further investigation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
